![molecular formula C20H19N3O2S B2405136 N-benzyl-5-(isobutyrylamino)-N-methyl-2-piperazin-1-ylnicotinamide CAS No. 1112341-67-9](/img/structure/B2405136.png)
N-benzyl-5-(isobutyrylamino)-N-methyl-2-piperazin-1-ylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-(isobutyrylamino)-N-methyl-2-piperazin-1-ylnicotinamide, also known as BIM-8, is a chemical compound that has been extensively studied for its potential therapeutic applications. BIM-8 is a piperazine derivative that has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Scientific Research Applications
Antidiabetic Properties
N-benzyl-5-(isobutyrylamino)-N-methyl-2-piperazin-1-ylnicotinamide and its derivatives have shown potential in the treatment of diabetes. Piperazine derivatives, including those with benzyl groups, have been identified as potent antidiabetic agents. For instance, in a study focusing on imidazoline derivatives, a related compound, 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, demonstrated significant antidiabetic activity mediated by an increase in insulin secretion. This indicates the potential therapeutic application of piperazine derivatives in diabetes management (Le Bihan et al., 1999).
Antiviral and Antimicrobial Activities
Piperazine derivatives have also been explored for their antiviral and antimicrobial properties. For example, a study on urea and thiourea derivatives of piperazine doped with febuxostat revealed that certain compounds exhibited promising antiviral and antimicrobial activities. This suggests the potential of piperazine derivatives, including N-benzyl-5-(isobutyrylamino)-N-methyl-2-piperazin-1-ylnicotinamide, in the development of new antiviral and antimicrobial agents (Reddy et al., 2013).
Antineoplastic Properties
Research has also explored the antineoplastic properties of piperazine derivatives. In a study on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, piperazine derivatives were found to be key metabolites. This highlights the potential role of piperazine derivatives, including N-benzyl-5-(isobutyrylamino)-N-methyl-2-piperazin-1-ylnicotinamide, in cancer therapy, particularly in the treatment of chronic myelogenous leukemia (Gong et al., 2010).
Neuropharmacological Applications
Piperazine derivatives have been studied for their potential neuropharmacological applications. In research focusing on dopamine D3 receptor ligands, piperazine compounds demonstrated significant affinity and selectivity, suggesting their potential utility in the treatment of neurological disorders (Leopoldo et al., 2002).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
For example, tryptamine, a derivative of indole, can induce the release of serotonin to modulate gastrointestinal motility .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-benzylsulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-22-16-10-9-14(25-3)11-15(16)17-18(22)19(24)23(2)20(21-17)26-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUNUHKGKGUJGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(isobutyrylamino)-N-methyl-2-piperazin-1-ylnicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.